1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro-
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Overview
Description
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound is characterized by its unique structural features, including the presence of a nitro group at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- typically involves the condensation of 1,2-diaminobenzene with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts such as γ-Fe2O3@SiO2/Ce(OTf)3 has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products
The major products formed from these reactions include amino derivatives, substituted benzodiazepines, and various other heterocyclic compounds .
Scientific Research Applications
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anxiolytic and anticonvulsant agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The compound’s effects include muscle relaxation, decreased anxiety, and central nervous system depression .
Comparison with Similar Compounds
Similar Compounds
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-: Lacks the nitro group, resulting in different pharmacological properties.
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: Contains additional hydrogen atoms, leading to variations in its chemical reactivity.
Uniqueness
The presence of the nitro group at the 8th position in 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4-trimethyl-8-nitro- imparts unique chemical and pharmacological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
24107-40-2 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2,2,4-trimethyl-8-nitro-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C12H15N3O2/c1-8-7-12(2,3)14-11-6-9(15(16)17)4-5-10(11)13-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
RHOPUSSKKPUWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])NC(C1)(C)C |
Origin of Product |
United States |
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